Formoterol fumarate dihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Formoterol fumarate dihydrate is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is known for its rapid onset of action and extended duration of effect, making it a valuable medication for both maintenance and relief of bronchospasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Formoterol fumarate dihydrate is synthesized through a multi-step process involving the reaction of 2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]formanilide with fumaric acid. The reaction conditions typically involve the use of solvents such as acetonitrile and catalysts to facilitate the formation of the dihydrate form .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography (HPLC) for purification. The process is designed to ensure high yield and purity, adhering to stringent quality control measures. The final product is often formulated into inhalation solutions or dry powder inhalers for medical use .

Analyse Des Réactions Chimiques

Types of Reactions

Formoterol fumarate dihydrate undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.

Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide)

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their pharmacological properties .

Applications De Recherche Scientifique

Therapeutic Uses

1. Chronic Obstructive Pulmonary Disease (COPD)

- Formoterol is commonly prescribed for the long-term management of COPD, including chronic bronchitis and emphysema. It can be used as monotherapy or in combination with inhaled corticosteroids to enhance therapeutic outcomes .

- Clinical studies have demonstrated significant improvements in lung function, reduction in exacerbation rates, and overall enhancement in patients' health status when using formoterol .

2. Asthma Management

- In asthma patients, formoterol is utilized to prevent bronchospasm and reduce the frequency of asthma attacks. It is often prescribed alongside inhaled corticosteroids for optimal control of symptoms .

- Formoterol's ability to provide quick relief makes it an essential component in asthma management strategies .

3. Exercise-Induced Bronchospasm

- Formoterol is also effective in preventing exercise-induced bronchospasm, allowing individuals with asthma or COPD to engage in physical activities without experiencing significant breathing difficulties .

Pharmacokinetics

Formoterol fumarate dihydrate exhibits unique pharmacokinetic properties:

- Absorption : Rapidly absorbed following inhalation with peak plasma concentrations reached within 30 minutes.

- Half-life : Approximately 10 hours, allowing for twice-daily dosing regimens.

- Excretion : Primarily excreted unchanged via urine, indicating minimal metabolic alteration .

Comparative Studies

Recent studies have compared formoterol with other LABAs and combination therapies:

- In a head-to-head comparison with salmeterol, formoterol demonstrated a faster onset of action and greater improvement in lung function during acute exacerbations of COPD .

- Combination therapies such as budesonide/formoterol have shown enhanced efficacy over monotherapy, particularly in severe cases of asthma and COPD .

Safety Profile

Formoterol is generally well-tolerated. The adverse event profile is similar to that of placebo, with few cardiovascular events reported. Common side effects may include tremors, headache, and palpitations, but these are typically mild and transient .

Case Study 1: COPD Management

A clinical trial involving patients with moderate to severe COPD demonstrated that those treated with formoterol showed significant improvements in Forced Expiratory Volume (FEV1) compared to those receiving placebo. The study highlighted a reduction in exacerbation rates and improved quality of life metrics among participants using formoterol as part of their treatment regimen.

Case Study 2: Asthma Control

In a cohort study focusing on asthma patients, the addition of formoterol to standard corticosteroid therapy resulted in fewer nighttime awakenings due to asthma symptoms and reduced reliance on rescue inhalers. Patients reported enhanced overall control of their condition.

Mécanisme D'action

Formoterol fumarate dihydrate exerts its effects by binding to beta2-adrenergic receptors in the bronchial smooth muscle. This binding activates adenylate cyclase, which increases the levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation and improved airflow .

Comparaison Avec Des Composés Similaires

Similar Compounds

Salmeterol: Another long-acting beta2-adrenergic agonist with a slower onset of action but similar duration of effect.

Bambuterol: A prodrug of terbutaline, also a long-acting beta2-adrenergic agonist.

Sustained-release oral salbutamol: A formulation of salbutamol with extended duration of action

Uniqueness

Formoterol fumarate dihydrate is unique due to its rapid onset of action combined with a long duration of effect, making it suitable for both immediate relief and long-term management of bronchospasm. Its dual action as both a reliever and a maintenance medication sets it apart from other long-acting beta2-adrenergic agonists .

Activité Biologique

Formoterol fumarate dihydrate is a long-acting beta-2 adrenergic agonist (LABA) primarily used in the management of asthma and chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical settings, and safety profile. This article synthesizes diverse research findings to provide a comprehensive overview of the biological activity of this compound.

Formoterol exerts its therapeutic effects primarily through selective agonism of beta-2 adrenergic receptors. These receptors are predominantly located in bronchial smooth muscle, and their activation leads to:

- Increased cyclic AMP (cAMP) levels : Activation stimulates adenylyl cyclase, increasing cAMP, which causes relaxation of bronchial smooth muscle and bronchodilation .

- Inhibition of inflammatory mediators : Formoterol reduces the release of hypersensitivity mediators such as histamine and leukotrienes from mast cells .

The selectivity of formoterol for beta-2 receptors is approximately 200-fold greater than for beta-1 receptors, making it particularly effective for pulmonary applications while minimizing cardiac side effects .

Pharmacokinetics

Formoterol demonstrates a favorable pharmacokinetic profile:

- Bioavailability : The pulmonary bioavailability is about 43%, while the total systemic bioavailability is approximately 60% .

- Absorption : Rapid absorption occurs following inhalation, with peak plasma concentrations reached within 15 to 30 minutes in healthy adults .

- Metabolism : Formoterol is primarily metabolized via glucuronidation and O-demethylation through various cytochrome P450 enzymes. The major metabolic pathway involves direct glucuronidation at its phenolic hydroxyl group .

Clinical Efficacy

Numerous studies have evaluated the efficacy of this compound in various patient populations. A notable randomized controlled trial assessed the combination therapy of budesonide/formoterol fumarate dihydrate in patients with severe COPD:

- Study Design : This crossover study included patients with severe-to-very severe COPD, comparing two delivery methods: metered-dose inhaler (MDI) and dry powder inhaler (DPI) .

- Findings : The primary endpoint was the change in forced expiratory volume in 1 second (FEV1). Results indicated significant improvements in lung function with both delivery methods, demonstrating that formoterol contributes effectively to bronchodilation and symptom relief in COPD patients .

Table 1: Summary of Clinical Findings

| Study Type | Population | Primary Endpoint | Result |

|---|---|---|---|

| Crossover Study | Severe-to-very severe COPD | Change in FEV1 | Significant improvement noted |

| Randomized Trial | Asthma patients | FEV1 post-dose | Dose-dependent response observed |

| Long-term Study | COPD patients | Quality of life measures | Enhanced quality of life reported |

Safety Profile

Formoterol is generally well tolerated; however, it is associated with some adverse effects, primarily due to its pharmacological activity:

- Common Side Effects : These include tremors, palpitations, and headache. The incidence tends to be dose-dependent .

- Long-term Safety : In chronic use scenarios, no significant development of tachyphylaxis has been observed, indicating sustained efficacy over time .

Case Studies

Several case studies highlight the real-world effectiveness and safety of this compound:

- Case Study on Asthma Management : A patient with poorly controlled asthma exhibited significant improvement in FEV1 after initiating therapy with formoterol combined with an inhaled corticosteroid. The patient reported fewer nocturnal awakenings and improved daily activities.

- COPD Management Case : A cohort study involving elderly patients showed that those treated with formoterol experienced fewer exacerbations compared to those on short-acting beta agonists alone.

Propriétés

Numéro CAS |

183814-30-4 |

|---|---|

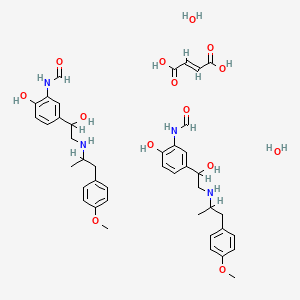

Formule moléculaire |

C42H56N4O14 |

Poids moléculaire |

840.9 g/mol |

Nom IUPAC |

(E)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;dihydrate |

InChI |

InChI=1S/2C19H24N2O4.C4H4O4.2H2O/c2*1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8;;/h2*3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8);2*1H2/b;;2-1+;;/t2*13-,19+;;;/m11.../s1 |

Clé InChI |

RATSWNOMCHFQGJ-AYJOUMQSSA-N |

SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |

SMILES isomérique |

C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C/C(=O)O)\C(=O)O.O.O |

SMILES canonique |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O.O.O |

Synonymes |

rel-N-[2-Hydroxy-5-[(1R)-1-hydroxy-2-[[(1R)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide Fumarate Dihydrate; Atock; Foradil; Oxeze; BD 40A; CGP 25827A; Formoterol Hemifumarate Dihydrate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.